Cas no 2680785-49-1 (2-(2,2,2-trifluoroacetyl)-2-azabicyclo3.2.0heptane-6-carboxylic acid)

2-(2,2,2-trifluoroacetyl)-2-azabicyclo3.2.0heptane-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2680785-49-1
- 2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid
- EN300-28276244
- 2-(2,2,2-trifluoroacetyl)-2-azabicyclo3.2.0heptane-6-carboxylic acid
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- インチ: 1S/C9H10F3NO3/c10-9(11,12)8(16)13-2-1-4-5(7(14)15)3-6(4)13/h4-6H,1-3H2,(H,14,15)
- InChIKey: TYGHOAMSJBIHLO-UHFFFAOYSA-N
- SMILES: FC(C(N1CCC2C(C(=O)O)CC12)=O)(F)F
計算された属性
- 精确分子量: 237.06127767g/mol
- 同位素质量: 237.06127767g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 341
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- XLogP3: 1
2-(2,2,2-trifluoroacetyl)-2-azabicyclo3.2.0heptane-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28276244-5.0g |
2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
2680785-49-1 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Enamine | EN300-28276244-0.25g |
2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
2680785-49-1 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-28276244-0.5g |
2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
2680785-49-1 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-28276244-1g |
2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
2680785-49-1 | 1g |
$986.0 | 2023-09-09 | ||
Enamine | EN300-28276244-0.05g |
2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
2680785-49-1 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-28276244-2.5g |
2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
2680785-49-1 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-28276244-5g |
2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
2680785-49-1 | 5g |
$2858.0 | 2023-09-09 | ||
Enamine | EN300-28276244-1.0g |
2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
2680785-49-1 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-28276244-10.0g |
2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
2680785-49-1 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-28276244-0.1g |
2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid |
2680785-49-1 | 95.0% | 0.1g |
$867.0 | 2025-03-19 |
2-(2,2,2-trifluoroacetyl)-2-azabicyclo3.2.0heptane-6-carboxylic acid 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
2-(2,2,2-trifluoroacetyl)-2-azabicyclo3.2.0heptane-6-carboxylic acidに関する追加情報
Research Briefing on 2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid (CAS: 2680785-49-1)
2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid (CAS: 2680785-49-1) is a novel bicyclic compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azabicycloalkane derivatives, which are known for their versatility in drug discovery, particularly as scaffolds for protease inhibitors and modulators of biological targets. The trifluoroacetyl group and the carboxylic acid moiety present in this molecule offer opportunities for further chemical modifications, making it a promising candidate for the development of new pharmacologically active agents.
Recent studies have focused on the synthesis and characterization of 2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid, with particular emphasis on its potential as a building block for drug discovery. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of this compound via a multi-step route involving cyclization and trifluoroacetylation reactions. The researchers highlighted the compound's stability under physiological conditions and its compatibility with common coupling reagents used in peptide synthesis, suggesting its utility in the design of peptide-based therapeutics.
In terms of biological activity, preliminary screening data indicate that derivatives of 2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid exhibit moderate inhibitory effects against certain serine proteases involved in inflammatory pathways. A recent patent application (WO2023056789) describes the use of this compound as a core structure for developing inhibitors of coagulation factors, with potential applications in anticoagulant therapy. The patent highlights the compound's ability to maintain potency while improving metabolic stability compared to linear analogs.
The structural analysis of 2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid reveals interesting conformational properties. X-ray crystallography studies show that the bicyclic system adopts a rigid conformation that may be advantageous for target binding. Computational modeling studies suggest that the compound's unique geometry could enable selective interactions with protein binding pockets that are difficult to target with conventional flat aromatic systems.
From a drug development perspective, the pharmacokinetic properties of 2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid derivatives are currently under investigation. Early ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate that the presence of the trifluoroacetyl group may enhance membrane permeability while the carboxylic acid moiety contributes to aqueous solubility, potentially addressing the common challenge of achieving balanced physicochemical properties in drug candidates.
Future research directions for this compound include exploration of its applications in targeted protein degradation (PROTAC technology) and as a warhead in covalent inhibitor design. The reactive trifluoroacetyl group presents opportunities for developing irreversible inhibitors, while the carboxylic acid functionality allows for conjugation to E3 ligase ligands in PROTAC molecules. Several pharmaceutical companies have included derivatives of this compound in their screening libraries, indicating growing industry interest in its potential applications.
In conclusion, 2-(2,2,2-trifluoroacetyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid represents an interesting chemical entity with multiple potential applications in medicinal chemistry. Its unique structural features, synthetic accessibility, and emerging biological data suggest it may serve as a valuable scaffold for the development of novel therapeutic agents targeting various disease pathways. Further studies are needed to fully explore its potential and optimize its properties for specific therapeutic applications.
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